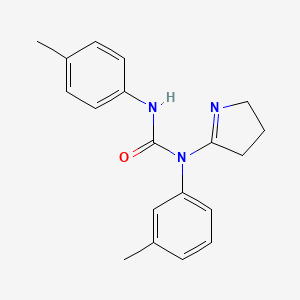
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C19H21N3O and its molecular weight is 307.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(p-tolyl)urea is a synthetic compound classified within the urea derivatives. This compound features a unique structural arrangement that includes a pyrrole ring and two tolyl groups, which are expected to contribute to its biological activities. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry.
- Molecular Formula : C19H21N3O
- Molecular Weight : 307.397 g/mol
- Purity : Typically around 95%
Preliminary studies suggest that this compound may interact with various biological targets, potentially modulating enzymatic pathways or receptor activities involved in disease processes. The exact mechanisms are still under investigation, but structural similarities to other biologically active compounds provide a basis for hypothesizing its interactions.
Antimicrobial Activity
Urea derivatives are also known for their antimicrobial properties. Studies have shown that modifications in the urea structure can lead to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. While direct data on the specific compound is lacking, research on related compounds indicates potential for activity:
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Thio-urea Derivative | S. aureus | 0.03–0.06 | |
| Benzothiazole Urea | E. coli | 0.06–0.12 |
Structure-Activity Relationship (SAR)
The biological activity of urea derivatives often correlates with their structural features. The presence of electron-donating groups typically enhances activity, while electron-withdrawing groups may reduce it. The SAR studies suggest that the pyrrole moiety and the arrangement of the tolyl groups in this compound could significantly influence its pharmacological profile.
Case Studies and Research Findings
A recent study focused on synthesizing various urea derivatives and evaluating their biological activities across different assays:
- Synthesis and Evaluation : Researchers synthesized multiple derivatives and tested their anticancer properties against several cell lines, including HeLa and A549.
- Findings : Some derivatives showed significant inhibition of cell proliferation, indicating potential as therapeutic agents.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methylphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-8-10-16(11-9-14)21-19(23)22(18-7-4-12-20-18)17-6-3-5-15(2)13-17/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWSVFTYHDKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














